molecular formula C23H27BrFNO4 B14119059 Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate

Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate

Cat. No.: B14119059
M. Wt: 480.4 g/mol
InChI Key: ZMEPDJFOCJUPMY-UHFFFAOYSA-N
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Description

. This compound is a member of the benzoazepine class, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(2-chlorophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate
  • Tert-butyl 1-(2-methylphenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate

Uniqueness

Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom with the fluoro and methoxy groups can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C23H27BrFNO4

Molecular Weight

480.4 g/mol

IUPAC Name

tert-butyl 5-(2-bromophenyl)-9-fluoro-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C23H27BrFNO4/c1-23(2,3)30-22(27)26-11-10-15-16(12-19(28-4)21(29-5)20(15)25)17(13-26)14-8-6-7-9-18(14)24/h6-9,12,17H,10-11,13H2,1-5H3

InChI Key

ZMEPDJFOCJUPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3Br)OC)OC)F

Origin of Product

United States

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